molecular formula C21H27F3O4 B12639978 Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-

Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-

Cat. No.: B12639978
M. Wt: 400.4 g/mol
InChI Key: YKUOEEJSDIPVFY-UHFFFAOYSA-N
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Description

The compound "Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-" is a structurally complex ester derivative of butanedioic acid (succinic acid). Its key features include:

  • Substituents: A propenyl group (2-propen-1-yl) at position 2 and a trifluoropropyl group (3,3,3-trifluoropropyl) at position 3 on the succinic acid backbone.
  • Ester Groups: A bulky tert-butyl group (1-(1,1-dimethylethyl)) at position 1 and a benzyl group (4-(phenylmethyl)) at position 2.

This compound’s trifluoropropyl group enhances lipophilicity and metabolic stability, while the tert-butyl and benzyl esters contribute to steric hindrance, influencing solubility and interaction with biological targets .

Properties

Molecular Formula

C21H27F3O4

Molecular Weight

400.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-3-(3,3,3-trifluoropropyl)butanedioate

InChI

InChI=1S/C21H27F3O4/c1-5-9-16(19(26)28-20(2,3)4)17(12-13-21(22,23)24)18(25)27-14-15-10-7-6-8-11-15/h5-8,10-11,16-17H,1,9,12-14H2,2-4H3

InChI Key

YKUOEEJSDIPVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)C(CCC(F)(F)F)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as butanedioic acid, propenyl halides, and trifluoropropyl reagents.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to optimize yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Azides, other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group may enhance its lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Target Compound and Analogues
Compound Name Substituents (Positions) Fluorination Ester Groups Molecular Weight (g/mol) Potential Applications
Target Compound (2S,3R) 2-propenyl, 3-trifluoropropyl Partial tert-butyl, benzyl ~550 (estimated) Pharmaceuticals
Butanedioic acid, sulfo- (CAS 503534-33-6) Perfluoroalkyl chains Full Lithium salt ~1,200 Surfactants
Butanedioic acid,2-phenyl- (CAS 152590-26-6) Phenyl None Propyl ~264 Organic synthesis
CAS 377088-76-1 (2R,3S) Propenyl, benzyl None tert-butyl, benzyl ~532 Material science
Table 2: Stereochemical Impact on Reactivity
Compound Configuration Key Reactivity Features
Target (2S,3R) 2S,3R Enhanced enantioselectivity in catalysis
CAS 377088-76-1 (2R,3S) 2R,3S Potential for mirror-image biological activity

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl and benzyl esters in the target compound require multi-step protection/deprotection strategies, as seen in analogous HIV protease inhibitor syntheses .
  • Fluorine Effects: The trifluoropropyl group likely improves blood-brain barrier penetration compared to non-fluorinated analogues, a trait observed in neuroactive pharmaceuticals .
  • Diastereomeric Purity: The (2S,3R) configuration must be rigorously controlled, as minor stereochemical deviations can nullify biological activity .

Biological Activity

Butanedioic acid, specifically the compound 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)- , is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to the class of butanedioic acid derivatives, characterized by a complex ester structure. Its molecular formula is C19H24F3O4C_{19}H_{24}F_3O_4, and it features various functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H24F3O4C_{19}H_{24}F_3O_4
Molecular Weight396.39 g/mol
IUPAC NameButanedioic acid ester
CAS NumberNot available

Antimicrobial Properties

Recent studies have indicated that butanedioic acid derivatives possess significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study conducted on related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.3μg/mL6.3\,\mu g/mL against Staphylococcus aureus , indicating strong antibacterial properties compared to traditional antibiotics .

Cytotoxic Activity

Cytotoxicity tests performed on similar butanedioic acid derivatives have shown promising results in cancer research. The compounds demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Results

CompoundCell LineLD50 (µg/mL)
Compound ACancer Cell Line A82.5
Compound BCancer Cell Line B95.6
Target CompoundCancer Cell Line CTBD

The biological activity of butanedioic acid derivatives may be attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. This interference can lead to apoptosis in targeted cells, particularly in cancer cells.

Synthesis and Characterization

The synthesis of butanedioic acid derivatives typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Epigenetic Effects

Research indicates that butanedioic acid can influence epigenetic mechanisms by inhibiting specific enzymes involved in DNA methylation. Elevated levels of succinate (a related compound) have been linked to changes in gene expression that may drive cancer progression .

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